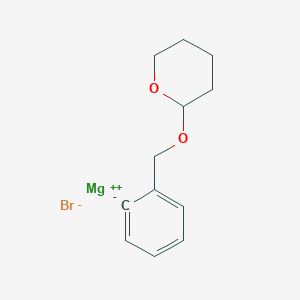
magnesium;2-(phenylmethoxy)oxane;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-(phenylmethoxy)oxane;bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented as RMgX, where R is an organic group and X is a halide. Grignard reagents are essential tools in the creation of complex organic molecules, making them invaluable in various fields such as pharmaceuticals, polymers, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard reagents, including magnesium;2-(phenylmethoxy)oxane;bromide, are synthesized by reacting magnesium metal with an alkyl or aryl halide. The reaction is typically carried out in an anhydrous ether solvent to prevent the reagent from reacting with water. The magnesium inserts itself between the carbon and the halide, forming the Grignard reagent .
Industrial Production Methods
Industrial production of Grignard reagents follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-(phenylmethoxy)oxane;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Participates in redox reactions, although less commonly
Common Reagents and Conditions
Common reagents used with Grignard reagents include:
Carbonyl Compounds: Aldehydes and ketones are frequently used to form secondary and tertiary alcohols.
Acid Chlorides and Esters: React to form tertiary alcohols.
Epoxides: React to form alcohols through ring-opening reactions
Major Products Formed
The major products formed from reactions involving this compound are typically alcohols, resulting from nucleophilic addition to carbonyl compounds. Other products can include carboxylic acids when reacting with carbon dioxide .
Scientific Research Applications
Magnesium;2-(phenylmethoxy)oxane;bromide has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of magnesium;2-(phenylmethoxy)oxane;bromide involves nucleophilic addition to electrophilic carbon atoms. The Grignard reagent, being a strong nucleophile, attacks the electrophilic carbon atom in carbonyl compounds, leading to the formation of an alkoxide intermediate. This intermediate is then protonated to form the final alcohol product .
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Phenylmagnesium Bromide: Used in the synthesis of aromatic compounds.
Ethylmagnesium Bromide: Employed in the formation of carbon-carbon bonds in organic synthesis
Uniqueness
Magnesium;2-(phenylmethoxy)oxane;bromide is unique due to its specific structure, which allows for selective reactions with certain electrophiles. Its phenylmethoxy group provides additional reactivity and selectivity compared to simpler Grignard reagents .
Properties
CAS No. |
109946-59-0 |
|---|---|
Molecular Formula |
C12H15BrMgO2 |
Molecular Weight |
295.46 g/mol |
IUPAC Name |
magnesium;2-(phenylmethoxy)oxane;bromide |
InChI |
InChI=1S/C12H15O2.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-3,6,12H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
XDODXZCUEWOVHI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















